molecular formula C21H28N2O2 B11492145 1-{3-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]prop-1-yn-1-yl}cyclohexyl acetate

1-{3-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]prop-1-yn-1-yl}cyclohexyl acetate

Cat. No.: B11492145
M. Wt: 340.5 g/mol
InChI Key: WCUBXUJRFAEODR-FQEVSTJZSA-N
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Description

1-{3-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]prop-1-yn-1-yl}cyclohexyl acetate is a complex organic compound featuring a cyclohexyl acetate moiety linked to a pyridinyl-piperidinyl-propynyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]prop-1-yn-1-yl}cyclohexyl acetate typically involves multi-step organic reactionsCommon reagents used in these steps include pyridine, piperidine, and acetylene derivatives, with reaction conditions often involving catalysts such as palladium or copper to facilitate coupling reactions .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: 1-{3-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]prop-1-yn-1-yl}cyclohexyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the pyridinyl or piperidinyl rings .

Scientific Research Applications

1-{3-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]prop-1-yn-1-yl}cyclohexyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]prop-1-yn-1-yl}cyclohexyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved[4][4].

Comparison with Similar Compounds

  • 1-(pyridin-3-yl)propan-2-one
  • 3-piperidin-4-yl-propan-1-ol
  • 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide

Uniqueness: 1-{3-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]prop-1-yn-1-yl}cyclohexyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H28N2O2

Molecular Weight

340.5 g/mol

IUPAC Name

[1-[3-[(2S)-2-pyridin-3-ylpiperidin-1-yl]prop-1-ynyl]cyclohexyl] acetate

InChI

InChI=1S/C21H28N2O2/c1-18(24)25-21(11-4-2-5-12-21)13-8-16-23-15-6-3-10-20(23)19-9-7-14-22-17-19/h7,9,14,17,20H,2-6,10-12,15-16H2,1H3/t20-/m0/s1

InChI Key

WCUBXUJRFAEODR-FQEVSTJZSA-N

Isomeric SMILES

CC(=O)OC1(CCCCC1)C#CCN2CCCC[C@H]2C3=CN=CC=C3

Canonical SMILES

CC(=O)OC1(CCCCC1)C#CCN2CCCCC2C3=CN=CC=C3

Origin of Product

United States

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